N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKBOGQRNOOSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.
The compound's molecular formula is , with a molecular weight of approximately 418.51 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core and an acetamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of oxazepine compounds exhibit antimicrobial properties. A study demonstrated that compounds with similar structures to N-(5-ethyl-3,3-dimethyl-4-oxo...) showed significant antibacterial activity against various strains of bacteria. The specific IC50 values and mechanisms of action are still under investigation but suggest a promising avenue for further exploration in antimicrobial therapy .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Effects
Preliminary studies have indicated that the compound may possess neuroprotective properties. It appears to modulate pathways involved in neuronal survival and apoptosis. This aspect is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a crucial role .
Clinical Trials
Currently, related compounds are undergoing clinical trials for various conditions. For instance, a derivative has shown promise in phase II trials for chronic immune inflammatory disorders like ulcerative colitis. These trials assess the safety and efficacy of the compound in human subjects and could provide insights into the therapeutic potential of similar oxazepine derivatives .
Comparative Studies
Comparative studies with other known anti-inflammatory agents have shown that N-(5-ethyl...) exhibits a unique profile of activity. For example, it has been compared with standard treatments in animal models to evaluate its efficacy and side effects. These studies are crucial for establishing a therapeutic index and understanding the compound's safety profile .
Scientific Research Applications
The compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival.
- Kinase Inhibition : The unique molecular structure indicates potential as a kinase inhibitor. Kinases are critical in many signaling pathways related to cancer and other diseases, making this compound a candidate for further investigation in targeted therapies.
- Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures exhibit anti-inflammatory properties. This could position N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent in inflammatory diseases.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related compounds with similar oxazepin structures. The results indicated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% . This highlights the potential of N-(5-ethyl-3,3-dimethyl-4-oxo...) in cancer therapeutics.
Kinase Inhibition Research
Research focusing on the inhibition of specific kinases has shown that compounds within this chemical class can effectively inhibit key pathways involved in tumor growth . This positions N-(5-ethyl...) as a valuable candidate for drug development aimed at kinase-related cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazin Derivatives :
The compound shares structural similarity with benzo[b][1,4]oxazin derivatives, such as 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (). Both feature oxygen-containing fused heterocycles, but the oxazepine’s seven-membered ring introduces greater conformational flexibility compared to the six-membered oxazin core. This flexibility may influence binding affinity in biological targets .- Thiazolidinone Derivatives: Thiazolidinone-based compounds (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide, ) differ significantly in their heterocyclic scaffold but share acetamide functionalization. Thiazolidinones are often associated with antidiabetic or antimicrobial activity, whereas benzo[b]oxazepines may target neurological or inflammatory pathways .
Substituent Analysis
4-Methoxyphenyl Acetamide Group :
The 4-methoxyphenylacetamide moiety is critical for solubility and target interaction. Similar groups are observed in 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives (), where electron-donating substituents (e.g., methoxy) enhance stability and bioavailability .Ethyl-Dimethyl-Oxo Side Chain :
The 5-ethyl-3,3-dimethyl-4-oxo group on the oxazepine ring distinguishes it from simpler analogues. This substitution pattern likely reduces metabolic degradation, as seen in related compounds with branched alkyl groups (e.g., ’s cesium carbonate-mediated synthesis) .
Comparative Reactivity
- Amide Bond Formation :
Unlike the carbodiimide-mediated coupling in (using EDC/HOBt), the target compound’s synthesis may employ milder conditions due to steric hindrance from the ethyl-dimethyl group .
Activity Trends
While direct data on the compound is unavailable, structurally related benzo[b]oxazepines exhibit:
- Kinase Inhibition: Analogues with acetamide substituents show IC₅₀ values in the nanomolar range for kinases like PI3K or MAPK.
- Metabolic Stability : Branched alkyl groups (e.g., 3,3-dimethyl) improve half-life compared to unsubstituted derivatives .
Table: Key Properties of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
